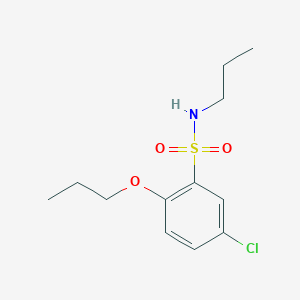![molecular formula C15H23BrN2O4S B272671 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for various indications.
Mécanisme D'action
The exact mechanism of action of 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation may help to regulate mood and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. In addition, it has been shown to reduce the activity of certain enzymes that break down these neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its specificity for certain neurotransmitter systems. This allows for more targeted studies of the effects of these systems on various behaviors and physiological processes. However, one limitation is that its effects may not fully translate to humans, and further research is needed to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several potential future directions for research on 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in preclinical models. Additionally, it may have applications in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and epilepsy. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then reduced to obtain this compound.
Applications De Recherche Scientifique
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications in various preclinical models. It has shown promising results as a potential treatment for anxiety, depression, and schizophrenia. In addition, it has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
Propriétés
Formule moléculaire |
C15H23BrN2O4S |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
2-[4-(4-bromo-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H23BrN2O4S/c1-2-11-22-15-12-13(3-4-14(15)16)23(20,21)18-7-5-17(6-8-18)9-10-19/h3-4,12,19H,2,5-11H2,1H3 |
Clé InChI |
RSRMQNNJWLUPHS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
SMILES canonique |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)



![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)